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Compound of Interest

Compound Name: 4-Amino-7-bromoquinoline

Cat. No.: B1270905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-7-bromoquinoline, a
heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This
document details its chemical and physical properties, safety information, synthetic
methodologies, and key biological activities, with a focus on its potential therapeutic
applications.

Chemical and Physical Properties

4-Amino-7-bromoquinoline, with the CAS number 65340-74-1, is a solid, aromatic
compound.[1] Its core structure is a quinoline ring system substituted with an amino group at
the 4-position and a bromine atom at the 7-position.

Table 1: Chemical Identifiers and Properties
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Property Value Source
CAS Number 65340-74-1 [1]
Molecular Formula CoH7BrN2 [1]
Molecular Weight 223.07 g/mol [1]
IUPAC Name 7-bromoquinolin-4-amine [1]

4-Amino-7-bromoquinoline, 7-
Synonyms o ) [1]
Bromo-quinolin-4-ylamine

Appearance Solid
Predicted Boiling Point 388.7£27.0 °C
Topological Polar Surface Area  38.9 A2 [1]

Table 2: Safety Information

Hazard Statement Code Description Source

_ Indicates acute oral
Harmful if swallowed H302 o [1]
toxicity.

May cause redness,
o itching, or
Causes skin irritation H315 ) . [1]
inflammation of the

skin upon contact.

Inhalation may lead to
H335 irritation of the [1]

respiratory tract.

May cause respiratory
irritation

Synthesis and Experimental Protocols

The synthesis of 4-Amino-7-bromoquinoline typically involves a multi-step process. A
common strategy is the construction of the substituted quinoline core followed by the
introduction of the amino group. While a specific detailed protocol for 4-Amino-7-
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bromoquinoline is not readily available in the searched literature, a general and plausible
synthetic approach can be derived from established methods for analogous compounds.

A key intermediate for this synthesis is 7-bromo-4-chloroquinoline. This can be synthesized
from 3-bromoaniline through a Gould-Jacobs reaction to form 7-bromo-4-hydroxyquinoline,
followed by chlorination. The final step involves a nucleophilic aromatic substitution (SNAr)
reaction where the chloro group at the 4-position is displaced by an amino group.

General Experimental Protocol (Adapted from related
syntheses):

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C
for 1-2 hours.

e The reaction progress is monitored by thin-layer chromatography (TLC).
¢ Upon completion, the ethanol formed is removed under reduced pressure.

e The crude intermediate is then heated in a high-boiling point solvent (e.g., Dowtherm A) at
approximately 240-260°C for 30-60 minutes to effect cyclization.

 After cooling, a hydrocarbon solvent is added to precipitate the product, which is then
filtered, washed, and dried.

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

e 7-Bromo-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride
(POCI5).

e The mixture is heated to reflux (around 110°C) for 2-4 hours.
e The reaction is monitored by TLC.

o After completion, the reaction mixture is cautiously poured onto crushed ice with vigorous
stirring to precipitate the product.
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e The solid is filtered, washed with water, and dried.
Step 3: Synthesis of 4-Amino-7-bromoquinoline
e 7-Bromo-4-chloroquinoline is dissolved in a suitable solvent (e.g., ethanol, NMP).

e An excess of an ammonia source (e.g., aqueous ammonia, formamide with a catalyst) is
added.

e The mixture is heated in a sealed vessel at elevated temperatures (e.g., 120-150°C) for
several hours.

e The reaction progress is monitored by TLC.

e Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or
extraction after solvent removal.

« Purification is typically achieved by recrystallization or column chromatography.

General Synthetic Workflow
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Caption: General synthetic pathway for 4-Amino-7-bromoquinoline.

Biological Activities and Mechanisms of Action

Derivatives of 4-aminoquinoline are a well-established class of compounds with a broad range
of biological activities, most notably as antimalarial agents. More recently, they have been
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investigated for their potential in treating neurodegenerative diseases and cancer.

Antimalarial Activity

The primary mechanism of action of 4-aminoquinolines, such as chloroquine, against the
malaria parasite Plasmodium falciparum involves the disruption of hemoglobin digestion in the
parasite's food vacuole.[2]

The parasite digests host hemoglobin, releasing toxic heme as a byproduct.
o To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals.[2]

e 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the
parasite.[3]

¢ Once protonated, they are trapped and concentrated.
e These compounds then bind to heme, preventing its polymerization into hemozoin.[3][4]

o The buildup of free heme leads to oxidative stress and damage to the parasite's membranes,
ultimately causing its death.[3]

Activity in Neurodegenerative Diseases

Recent studies have identified 4-aminoquinoline derivatives as agonists of the orphan nuclear
receptor Nurrl (NR4A2).[5] This transcription factor is crucial for the development,
maintenance, and survival of dopaminergic neurons, which are progressively lost in
Parkinson's disease.

» Compounds with a 4-aminoquinoline scaffold have been shown to directly bind to the ligand-
binding domain of NR4A2.[6]

e This binding activates NR4A2, leading to the increased expression of genes involved in
dopamine synthesis and neuroprotection.[7]

 In microglia, the activation of NR4A2 can suppress the expression of pro-inflammatory
genes, thereby reducing neuroinflammation, a key factor in the pathology of Parkinson's
disease.[8]
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Caption: Simplified mechanisms of action of 4-aminoquinolines.

Applications in Research and Drug Development

4-Amino-7-bromoquinoline serves as a valuable scaffold and building block in medicinal
chemistry for the development of novel therapeutic agents.

o Antimalarial Drug Discovery: The 7-bromo substitution can be used as a handle for further
chemical modifications (e.qg., through cross-coupling reactions) to generate libraries of new
4-aminoquinoline derivatives with potentially improved activity against drug-resistant malaria
strains.

o Neuroprotective Agents: It is a key starting material for the synthesis of novel NR4A2
agonists for the potential treatment of Parkinson's disease and other neurodegenerative
disorders.

» Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors, and 4-
Amino-7-bromoquinoline can be utilized in the design and synthesis of new compounds
targeting various kinases involved in cancer and other diseases.
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o Chemical Probes: The fluorescent properties of the quinoline scaffold make it a candidate for
the development of chemical probes to study biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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